4-((2-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and structural motifs that are common in medicinal chemistry, including a quinazolinone ring, a benzyl group, and an amide linkage .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups and a heterocyclic ring. The exact structure would depend on the specific arrangement of these groups in the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its size, the presence of polar or nonpolar groups, and the presence of any charged groups .Scientific Research Applications
Antimicrobial Activity
Quinazoline derivatives have been extensively studied for their antimicrobial properties. The synthesis and characterization of new quinazolines as potential antimicrobial agents have shown promising results against a variety of bacterial and fungal strains. For instance, Desai, Shihora, and Moradia (2007) explored the antibacterial and antifungal activities of newly synthesized quinazoline compounds on organisms like Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Staphylococcus pyogenes, C. albicans, A. niger, and A. clavatus (Desai, Shihora, & Moradia, 2007). Similarly, Bektaş et al. (2007) synthesized new 1,2,4-triazole derivatives showing good or moderate activities against tested microorganisms, highlighting the potential of quinazoline-based compounds in addressing microbial resistance (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Antitumor and Anticonvulsant Activities
The exploration into the antitumor and anticonvulsant activities of quinazoline derivatives has revealed their potential in cancer and seizure treatment research. Rajasekaran, Rajamanickam, and Darlinquine (2013) synthesized novel derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones, evaluating them for antimicrobial and anticonvulsant activities. The study found some compounds showing potent anticonvulsant activity, indicating the therapeutic potential of quinazoline derivatives in seizure management (Rajasekaran, Rajamanickam, & Darlinquine, 2013).
Synthesis and Chemical Properties
The synthesis and exploration of the chemical properties of quinazoline derivatives also constitute a significant area of scientific research. Hikawa et al. (2012) developed a novel method for the synthesis of 4-phenylquinazolinones via a palladium-catalyzed domino reaction, showcasing a strategy that could be broadly applicable in the synthesis of complex quinazoline structures (Hikawa, Ino, Suzuki, & Yokoyama, 2012).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-[[2-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-propan-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27ClN4O3S/c1-18(2)31-26(35)20-13-11-19(12-14-20)16-33-27(36)22-8-4-6-10-24(22)32-28(33)37-17-25(34)30-15-21-7-3-5-9-23(21)29/h3-14,18H,15-17H2,1-2H3,(H,30,34)(H,31,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZAKPIMMDGAAMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NCC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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